molecular formula C15H11F2N B2498955 1-(Difluoromethyl)-5-phenyl-1H-indole CAS No. 1909336-57-7

1-(Difluoromethyl)-5-phenyl-1H-indole

Cat. No.: B2498955
CAS No.: 1909336-57-7
M. Wt: 243.257
InChI Key: SBACRFDHZOCCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-5-phenyl-1H-indole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an indole ring, which is further substituted with a phenyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-phenyl-1H-indole typically involves the introduction of the difluoromethyl group onto the indole ring. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or copper, which facilitate the formation of the difluoromethyl group on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yields and purity of the final product. The choice of reagents and catalysts is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Difluoromethyl)-5-phenyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-phenyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-5-phenyl-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

1-(difluoromethyl)-5-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N/c16-15(17)18-9-8-13-10-12(6-7-14(13)18)11-4-2-1-3-5-11/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACRFDHZOCCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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